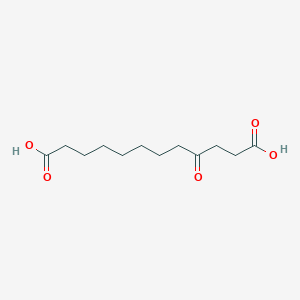

4-Oxododecanedioic acid

Description

This compound has been reported in Fusarium fujikuroi with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-oxododecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXMOTDTSDYYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)CCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30828-09-2 | |

| Record name | 4-Oxododecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030828092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OXODODECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9QS92H2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence and Biological Significance of 4-Oxododecanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxododecanedioic acid is a naturally occurring dicarboxylic acid that has been identified in various biological systems, including fungi and plants. Its structural similarity to key signaling molecules suggests a potential role in metabolic and defense pathways. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailed experimental protocols for its analysis, and a visualization of related biological pathways. While quantitative data remains sparse in the current literature, this document aims to equip researchers with the foundational information necessary to pursue further investigation into the biological roles and potential applications of this molecule.

Natural Occurrence of this compound

This compound has been identified in a select number of natural sources, pointing to its role as a secondary metabolite in fungi and a potential signaling molecule in plants.

-

Fungal Kingdom: The compound has been reported as a metabolite of the fungus Fusarium fujikuroi.[1][2] This fungus is a known plant pathogen and a prolific producer of various secondary metabolites. The biosynthesis of dicarboxylic acids in fungi can occur through several pathways, including the ω-oxidation of fatty acids and pathways derived from lysine metabolism or aromatic compound degradation.[3][4]

-

Plant Kingdom: this compound has been isolated from the herb Coniogramme japonica.[5] Furthermore, there is evidence to suggest its involvement in plant defense mechanisms. Studies on tomato plants have shown an accumulation of this acid in symbiotic relationships with mycorrhizal fungi, which can enhance the plant's defense against herbivores. It is also plausible that this compound is formed endogenously through lipid peroxidation, a common response to oxidative stress in plants.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the concentration of this compound in its natural sources. The following table is provided as a template for future research in this area.

| Biological Source | Tissue/Cellular Compartment | Condition | Concentration Range | Reference |

| Fusarium fujikuroi | Mycelia / Culture Broth | Not Available | Not Available | |

| Coniogramme japonica | Not Available | Not Available | Not Available | |

| Plant (e.g., Tomato) | Roots / Leaves | Symbiosis / Herbivory Stress | Not Available |

Note: The lack of quantitative data represents a significant research gap and an opportunity for further investigation.

Experimental Protocols

The analysis of this compound from biological matrices typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection. The following protocols are generalized from established methods for dicarboxylic acid analysis.

Extraction of this compound from Fungal Culture

-

Sample Preparation: Lyophilize fungal mycelia and grind to a fine powder. For liquid culture, centrifuge to separate the supernatant (broth) and mycelia.

-

Extraction:

-

Mycelia: Perform a solid-liquid extraction with a solvent mixture such as ethyl acetate and methanol.

-

Culture Broth: Acidify the supernatant to approximately pH 2 with HCl and perform a liquid-liquid extraction with ethyl acetate.

-

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The resulting crude extract can be further purified using solid-phase extraction (SPE) with an anion exchange cartridge.

Extraction of this compound from Plant Tissue

-

Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Homogenize the plant powder in a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water, v/v).

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Purification: Collect the supernatant and filter it through a 0.22 µm syringe filter into a vial for analysis or further purification steps like SPE.

Derivatization for GC-MS Analysis

Due to its low volatility, this compound requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common and effective method.

-

Drying: Ensure the purified extract is completely dry, for example, by evaporation under a stream of nitrogen.

-

Silylation Reaction:

-

Add 50 µL of pyridine (or acetonitrile) to the dried sample to ensure it is dissolved.

-

Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS and LC-MS/MS Analysis Parameters

-

GC-MS:

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.

-

Injector and Oven Program: The injector temperature is usually set around 250-280°C. The oven temperature program starts at a low temperature (e.g., 60-80°C) and is ramped up to a high temperature (e.g., 280-300°C) to elute the derivatized acid.

-

Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650. Identification is based on the retention time and comparison of the mass spectrum with a known standard or spectral library.

-

-

LC-MS/MS:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is typical.

-

Mass Spectrometry: An electrospray ionization (ESI) source, often in negative ion mode, is used. Quantification is achieved using Multiple Reaction Monitoring (MRM) by selecting specific precursor and product ion transitions for this compound. This method offers high sensitivity and specificity.

-

Signaling and Biosynthetic Pathways

While a specific signaling pathway for this compound has not been fully elucidated, its structure as an oxylipin strongly suggests its involvement in pathways related to plant defense, similar to the well-characterized jasmonic acid pathway.

Proposed Involvement in Oxylipin Signaling in Plant Defense

Oxylipins are a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In plants, the jasmonic acid (JA) signaling pathway is a critical component of the defense response to wounding and certain pathogens. This pathway begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and β-oxidation to form JA. JA is then conjugated to isoleucine to form the active hormone JA-Ile, which triggers the degradation of JAZ repressor proteins and the activation of defense gene expression. Given that this compound is also an oxylipin and is implicated in plant defense, it may act as a signaling molecule within this pathway or a parallel one, potentially by activating similar downstream responses.

Caption: Jasmonic acid biosynthesis and signaling pathway in plant defense.

Proposed Biosynthetic Pathway of this compound in Fungi

The biosynthesis of dicarboxylic acids in fungi can occur via the ω-oxidation of fatty acids. This pathway involves the terminal oxidation of a fatty acid, followed by subsequent oxidation steps to yield a dicarboxylic acid. For this compound, a plausible precursor is dodecanoic acid (lauric acid). The pathway would involve an initial oxidation at the C4 position to introduce the keto group, followed by ω-oxidation at the C12 position.

References

- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid– and Lipid-Mediated Signaling in Plant Defense | Annual Reviews [annualreviews.org]

- 3. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering microorganisms for the biosynthesis of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxylipin Signaling in Plant Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxododecanedioic Acid in Fusarium fujikuroi: An Emerging Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium fujikuroi, a plant-pathogenic fungus, is renowned for its complex secondary metabolism, producing a diverse array of bioactive compounds. While well-known for synthesizing phytohormones like gibberellins and mycotoxins such as fusaric acid and bikaverin, recent findings have identified 4-oxododecanedioic acid as a constituent of its metabolome. This dicarboxylic acid represents a less-explored facet of F. fujikuroi's biochemistry. Although detailed research on its biosynthesis, regulation, and biological role in the fungus is still in its nascent stages, this guide consolidates the current knowledge and outlines the necessary experimental frameworks for its future investigation.

Chemical Profile

This compound is a C12 dicarboxylic acid containing a ketone group at the fourth carbon position. Its chemical structure imparts bifunctional reactivity, with two carboxylic acid groups and a central ketone, suggesting its potential as a versatile precursor in various metabolic pathways or as a bioactive molecule itself.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₅ |

| Molecular Weight | 244.28 g/mol |

| CAS Number | 30828-09-2 |

Current Understanding of this compound in Fusarium fujikuroi

The presence of this compound in Fusarium fujikuroi (synonym Fusarium moniliforme) has been confirmed through metabolomic analyses. It was first reported as a novel fatty acid isolated from the mycelium of Fusarium moniliforme Sheld[1]. This discovery has been cataloged in chemical and natural product databases, confirming its status as a fungal metabolite[2][3].

However, the scientific literature currently lacks in-depth studies on this specific compound within F. fujikuroi. Key areas that remain to be elucidated include:

-

Biosynthetic Pathway: The enzymatic machinery and genetic clusters responsible for the synthesis of this compound in F. fujikuroi are unknown.

-

Regulatory Networks: The signaling pathways and transcriptional regulators that control its production have not been identified.

-

Quantitative Production: Data on the yield and optimal culture conditions for the production of this compound by F. fujikuroi are not available.

-

Biological Function: Its role in the fungus's lifecycle, pathogenicity, or interaction with its host plants is yet to be determined.

Proposed Experimental Protocols for Future Research

To address the existing knowledge gaps, a systematic investigation of this compound in F. fujikuroi is required. The following experimental protocols provide a roadmap for researchers in this area.

Fungal Culture and Metabolite Extraction

A standardized protocol for the cultivation of F. fujikuroi and subsequent extraction of metabolites is crucial for reproducible results.

Protocol 1: Cultivation and Extraction

-

Fungal Strain: Fusarium fujikuroi wild-type strain (e.g., IMI58289).

-

Culture Medium: Potato Dextrose Broth (PDB) or a defined synthetic medium to facilitate metabolic studies.

-

Incubation: Inoculate the liquid medium with fungal spores or mycelial fragments and incubate at 28°C with shaking (180 rpm) for 7-10 days.

-

Harvesting: Separate the mycelium from the culture broth by filtration.

-

Extraction:

-

Mycelium: Lyophilize the mycelium, grind it into a fine powder, and perform a solvent extraction using a mixture of methanol, chloroform, and water.

-

Culture Filtrate: Perform a liquid-liquid extraction using a non-polar solvent such as ethyl acetate.

-

-

Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain the crude metabolite mixture.

Isolation and Identification

Purification and structural elucidation of this compound from the crude extract are necessary for its unambiguous identification.

Protocol 2: Compound Isolation and Identification

-

Chromatography: Subject the crude extract to column chromatography using silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

-

Further Purification: Use High-Performance Liquid Chromatography (HPLC) with a C18 column to purify the fraction containing this compound.

-

Structural Elucidation:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., LC-QTOF-MS).

-

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

Quantification of this compound

Developing a quantitative method is essential for studying the regulation of its production.

Protocol 3: Quantitative Analysis

-

Analytical Standard: Obtain or synthesize pure this compound to serve as a standard for calibration curves.

-

LC-MS/MS Method Development: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method in Multiple Reaction Monitoring (MRM) mode for the detection and quantification of this compound in fungal extracts.

-

Sample Analysis: Analyze extracts from F. fujikuroi cultures grown under various conditions (e.g., different nutrient sources, pH levels, incubation times) to determine the production profile of the target metabolite.

Hypothetical Biosynthetic and Signaling Pathways

While the specific pathways for this compound are unknown, we can propose hypothetical models based on known fungal secondary metabolism. These models can serve as a basis for future experimental design, such as gene knockout studies and transcriptomic analyses.

Caption: Proposed experimental workflow for the comprehensive study of this compound in F. fujikuroi.

Conclusion and Future Directions

The identification of this compound in Fusarium fujikuroi opens up a new avenue of research into the secondary metabolism of this important fungal species. While current knowledge is limited to its existence, the path forward is clear. A concerted effort employing modern analytical and molecular biology techniques, as outlined in this guide, is necessary to uncover its biosynthesis, regulation, and biological function. Such studies will not only enhance our fundamental understanding of fungal biochemistry but also have the potential to reveal novel bioactive compounds with applications in medicine and agriculture. The exploration of this lesser-known metabolite could unveil new roles for dicarboxylic acids in fungal physiology and host-pathogen interactions.

References

The Biosynthesis of 4-Oxododecanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group with potential applications in organic synthesis and as a modulator of fatty acid metabolism.[1][2] While its presence has been identified in natural sources such as the fungus Fusarium fujikuroi and the fern Coniogramme japonica, the complete biosynthetic pathway has not been fully elucidated.[3][4] This technical guide presents a putative biosynthetic pathway for this compound, drawing upon established analogous metabolic routes for dicarboxylic acid formation and fatty acid modification. The proposed pathway commences with the conversion of a renewable precursor, linoleic acid, to dodecanedioic acid, followed by a subsequent hydroxylation and oxidation to introduce the 4-oxo functionality. This guide provides a comprehensive overview of the hypothesized enzymatic steps, quantitative data from related bioprocesses, detailed experimental protocols for key assays, and visual diagrams of the proposed pathways and workflows to facilitate further research in this area.

Introduction to this compound

This compound is an oxo-dicarboxylic acid with a 12-carbon backbone.[1] Its structure, featuring carboxylic acid groups at both termini (C1 and C12) and a ketone at the C4 position, provides it with a unique reactivity profile for chemical synthesis. Studies on its structural analog, dodecanedioic acid, suggest that long-chain dicarboxylic acids can influence fatty acid metabolism by enhancing beta-oxidation, which may lead to reduced body fat and improved glucose tolerance. The presence of the ketone group in this compound suggests a potential for distinct metabolic roles and makes it an interesting target for research and development.

Natural Occurrence:

-

Fungus: Fusarium fujikuroi (previously known as Fusarium moniliforme)

-

Plant: Coniogramme japonica

Putative Biosynthesis Pathway

The biosynthesis of this compound is hypothesized to occur in two main stages:

-

Formation of the C12 dicarboxylic acid backbone, dodecanedioic acid (DDA), from a readily available unsaturated fatty acid precursor.

-

Modification of the DDA backbone by hydroxylation and subsequent oxidation at the C4 position.

Stage 1: Biosynthesis of Dodecanedioic Acid from Linoleic Acid

A sustainable and efficient route for the biosynthesis of dodecanedioic acid from the renewable resource linoleic acid has been demonstrated using a multi-enzymatic cascade in a whole-cell biocatalyst system. This process involves the following key enzymatic steps:

-

Dioxygenation: Lipoxygenase (LOX) catalyzes the insertion of molecular oxygen into linoleic acid to form a hydroperoxide derivative.

-

Carbon-Carbon Bond Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxide, yielding shorter-chain aldehydes.

-

Oxidation: Aldehyde dehydrogenase (ALDH) oxidizes the aldehyde group to a carboxylic acid.

-

Reduction: An endogenous double-bond reductase saturates the remaining double bond.

This cascade, coupled with a cofactor regeneration system (e.g., NADH oxidase), has been successfully implemented in E. coli for the efficient production of dodecanedioic acid.

Stage 2: Formation of the 4-Oxo Group

The introduction of the ketone at the C4 position of dodecanedioic acid is proposed to proceed via a two-step enzymatic modification:

-

Hydroxylation: A cytochrome P450 (CYP) monooxygenase is hypothesized to catalyze the regioselective hydroxylation of dodecanedioic acid at the C4 position to yield 4-hydroxydodecanedioic acid. Cytochrome P450 enzymes are well-known for their ability to hydroxylate a wide range of substrates, including fatty acids, at various positions.

-

Oxidation: The resulting secondary alcohol is then oxidized to a ketone by a dehydrogenase, likely an NAD(P)+-dependent alcohol dehydrogenase, to form the final product, this compound.

Quantitative Data

The following tables summarize key quantitative data from studies on the biosynthesis of dodecanedioic acid and the kinetics of enzymes relevant to the proposed pathway for this compound.

Table 1: Whole-Cell Biotransformation of Linoleic Acid to Dodecanedioic Acid (DDA)

| Substrate Concentration (mM) | Wet Cell Dosage (g/L) | Reaction Time (h) | DDA Concentration (g/L) | Molar Yield (%) | Space-Time Yield (g/L/d) |

| 20 | 30 | 4 | 4.41 | 95.7 | 26.5 |

| 50 | 50 | 6 | 10.95 | 95.1 | 43.8 |

| 100 | 50 | 10 | 18.2 | 79.0 | 43.7 |

Table 2: Kinetic Parameters of Relevant Enzymes

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |

| Soybean Lipoxygenase-1 | Linoleic Acid | 15 | - | |

| Human Cytochrome P450 4A11 | Lauric Acid | - | - | |

| Human Cytochrome P450 4A11 | 12-OH Lauric Acid (product) | Kd = 5.1 ± 2.1 | - |

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for Dodecanedioic Acid Production

This protocol is adapted from the whole-cell one-pot biosynthesis of dodecanedioic acid from linoleic acid.

1. Preparation of Whole-Cell Biocatalyst:

-

Co-express the genes for lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an NADH oxidase in E. coli BL21(DE3).

-

Cultivate the recombinant E. coli in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20°C) for 16-20 hours.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash with a suitable buffer (e.g., potassium phosphate buffer). The resulting cell pellet is the wet-cell biocatalyst.

2. Biotransformation Reaction:

-

Prepare the reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0) containing KCl (e.g., 2 M).

-

Add the linoleic acid substrate to the desired concentration (e.g., 20-100 mM).

-

Initiate the reaction by adding the wet-cell biocatalyst to the desired dosage (e.g., 30-50 g/L).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure sufficient oxygen supply.

-

Monitor the reaction progress by taking samples at regular intervals.

3. Product Extraction and Analysis:

-

Quench the reaction by adding an acid (e.g., 1 M H2SO4).

-

Extract the product, dodecanedioic acid, with an organic solvent (e.g., methyl tert-butyl ether).

-

Analyze the extracted product using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after appropriate derivatization if necessary.

Protocol 2: Lipoxygenase Activity Assay

This spectrophotometric assay measures the increase in absorbance at 234 nm due to the formation of conjugated dienes as lipoxygenase oxygenates a polyunsaturated fatty acid substrate.

1. Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

Substrate Solution: Prepare a stock solution of sodium linoleate. For the assay, dilute the stock to the desired final concentration in the assay buffer.

-

Enzyme Solution: Prepare a solution of lipoxygenase (e.g., from soybean) in the assay buffer. Keep the enzyme solution on ice.

2. Assay Procedure:

-

Set up a quartz cuvette in a spectrophotometer capable of reading at 234 nm and maintaining a constant temperature (e.g., 25°C).

-

To the cuvette, add the assay buffer and the substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.

-

Immediately start monitoring the increase in absorbance at 234 nm for a set period (e.g., 5 minutes).

-

The rate of reaction is calculated from the initial linear portion of the absorbance versus time plot. One unit of lipoxygenase activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 234 nm under the specified conditions.

Protocol 3: Cytochrome P450 Activity Assay (Fluorometric)

This protocol describes a general method for measuring the activity of a specific CYP isoform using a fluorogenic substrate.

1. Reagent Preparation:

-

CYP Assay Buffer: A buffer suitable for the specific CYP isoform being tested (e.g., potassium phosphate buffer).

-

CYP Enzyme Source: Recombinant CYP enzyme or liver microsomes.

-

NADPH Generating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to regenerate NADPH.

-

Fluorogenic Substrate: A substrate that is converted by the CYP isoform into a fluorescent product.

-

Specific Inhibitor (Optional): To determine the activity of a specific CYP in a mixture.

-

Fluorescent Standard: For creating a standard curve to quantify the product.

2. Assay Procedure (96-well plate format):

-

Prepare a reaction mixture containing the CYP assay buffer, the CYP enzyme source, and the NADPH generating system.

-

Add the test compound or vehicle control to the appropriate wells. To determine specific activity, prepare parallel reactions with and without a selective inhibitor.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a plate reader in kinetic mode for a set duration (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent product.

-

Calculate the rate of product formation from the linear phase of the fluorescence versus time plot.

-

Quantify the product formation using a standard curve generated with the fluorescent standard.

Visualizations

Caption: Putative Biosynthesis Pathway of this compound.

Caption: Experimental Workflow for Whole-Cell Biotransformation.

Caption: General Workflow for an Enzyme Activity Assay.

Conclusion and Future Directions

The biosynthesis of this compound, while not yet fully elucidated, can be plausibly outlined through a combination of known metabolic pathways. The formation of the dodecanedioic acid backbone from renewable resources is a well-documented process, providing a strong foundation for the proposed pathway. The subsequent hydroxylation and oxidation to form the 4-oxo group are hypothesized to be catalyzed by cytochrome P450 monooxygenases and dehydrogenases, respectively, which are known to be involved in fatty acid metabolism.

Further research is required to validate this putative pathway. Key areas for future investigation include:

-

Identification of specific enzymes: Isolating and characterizing the specific lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, cytochrome P450, and dehydrogenase enzymes responsible for the synthesis of this compound in Fusarium fujikuroi and Coniogramme japonica.

-

Gene cluster analysis: Genomic analysis of these organisms may reveal the biosynthetic gene cluster responsible for the production of this compound.

-

In vitro reconstitution: Reconstituting the entire biosynthetic pathway in vitro with purified enzymes would provide definitive proof of the proposed mechanism.

The elucidation of this pathway will not only enhance our understanding of fungal and plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives for various industrial and pharmaceutical applications.

References

- 1. Secondary metabolism in Fusarium fujikuroi: strategies to unravel the function of biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative genomics of geographically distant Fusarium fujikuroi isolates revealed two distinct pathotypes correlating with secondary metabolite profiles | PLOS Pathogens [journals.plos.org]

- 3. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steady-state kinetics of lipoxygenase oxygenation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Oxododecanedioic Acid: A Fungal Metabolite at the Crossroads of Fatty Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxododecanedioic acid is a C12 oxo-dicarboxylic acid that has been identified as a secondary metabolite produced by the fungus Fusarium fujikuroi (formerly known as Fusarium moniliforme).[1][2] This compound is of interest to the scientific community due to its structural features, which suggest a potential role in fatty acid metabolism and signaling. While research on this specific metabolite is still in its nascent stages, its existence points to the diverse and complex biochemical pathways within fungi. This guide provides a comprehensive overview of the current knowledge on this compound, including its presumed biosynthetic pathway, potential biological activities, and generalized experimental protocols for its study.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities. These compounds play crucial roles in the producing organism's life cycle, including defense, communication, and competition. For decades, fungal metabolites have been a cornerstone of drug discovery, yielding blockbuster drugs such as penicillin and lovastatin. Dicarboxylic acids, a class of organic compounds containing two carboxylic acid functional groups, are known fungal metabolites with various industrial and pharmaceutical applications.

This compound, a keto-dicarboxylic acid, represents an intriguing molecule within this class. Its identification from Fusarium fujikuroi, a plant-pathogenic fungus known for producing other bioactive secondary metabolites like gibberellins and fusaric acid, suggests it may have a specific biological function.[3][4][5] This document aims to consolidate the available information on this compound and provide a technical framework for researchers interested in exploring its potential.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Fusarium fujikuroi has not been experimentally elucidated. However, based on the well-established mechanisms of fatty acid metabolism in fungi, a putative pathway can be proposed. The biosynthesis of dicarboxylic acids in fungi typically proceeds via the ω-oxidation of fatty acids or alkanes, a process primarily catalyzed by cytochrome P450 monooxygenases of the CYP52 family.

A plausible biosynthetic route for this compound could start from lauric acid (dodecanoic acid), a C12 saturated fatty acid. The proposed pathway involves the following key steps:

-

ω-Hydroxylation: The terminal methyl group of lauric acid is hydroxylated to form 12-hydroxydodecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

-

Oxidation to Aldehyde: The terminal hydroxyl group is then oxidized to an aldehyde, forming 12-oxododecanoic acid.

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid, yielding dodecanedioic acid.

-

β-Oxidation and Ketone Formation: Dodecanedioic acid could then undergo a partial cycle of β-oxidation. However, instead of complete degradation, the process might be halted or modified after the initial oxidation steps, leading to the introduction of a ketone group at the C-4 position. Alternatively, a specific hydroxylase could introduce a hydroxyl group at the C-4 position of dodecanedioic acid, which is subsequently oxidized to a ketone.

Fusarium species are known to possess a rich complement of cytochrome P450 enzymes involved in a variety of metabolic processes, including the biosynthesis of secondary metabolites and the detoxification of xenobiotics. The characterization of the P450 complement (CYPome) of Fusarium graminearum, a close relative of F. fujikuroi, has revealed numerous P450s with potential roles in fatty acid metabolism.

Caption: A putative biosynthetic pathway for this compound from lauric acid.

Biological Activity and Potential Applications

The biological activity of this compound remains largely unexplored. However, its structural similarity to other dicarboxylic acids and its origin as a fungal secondary metabolite suggest several potential areas of interest for researchers.

-

Antimicrobial Activity: Fungal secondary metabolites are a rich source of antimicrobial compounds. It is plausible that this compound may exhibit activity against bacteria or other fungi.

-

Phytotoxicity: As a metabolite of a plant-pathogenic fungus, it could play a role in the fungus-plant interaction, potentially acting as a phytotoxin.

-

Metabolic Modulation: Dicarboxylic acids are known to be involved in fatty acid metabolism. The structural analog, dodecanedioic acid, has been reported to increase the β-oxidation of fatty acids, reduce body fat accumulation, and improve glucose tolerance. This compound may have similar or distinct effects on metabolic pathways.

-

Signaling Molecule: Some oxidized fatty acids (oxylipins) act as signaling molecules in fungi, mediating processes such as development and sporulation.

Given the lack of specific data, the following table presents hypothetical biological activities and the corresponding experimental assays that could be employed for their investigation.

| Potential Biological Activity | Experimental Assay | Endpoint Measurement |

| Antibacterial Activity | Broth microdilution assay | Minimum Inhibitory Concentration (MIC) |

| Antifungal Activity | Fungal growth inhibition assay | Inhibition of mycelial growth or spore germination |

| Phytotoxicity | Seed germination and seedling growth assay | Inhibition of germination, root and shoot elongation |

| Metabolic Modulation | In vitro enzymatic assays with key metabolic enzymes (e.g., fatty acid synthase, carnitine palmitoyltransferase) | Enzyme activity (e.g., spectrophotometric or fluorometric assays) |

| Cytotoxicity | MTT or LDH assay on various cell lines | Cell viability and membrane integrity |

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available in the literature. The following sections provide generalized methodologies that can be adapted for the isolation, characterization, and biological evaluation of this fungal metabolite.

Fungal Cultivation and Metabolite Extraction

-

Fungal Strain: Fusarium fujikuroi can be obtained from culture collections such as ATCC or CBS.

-

Culture Medium: A suitable liquid medium for secondary metabolite production, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, should be used.

-

Fermentation: Inoculate the liquid medium with a spore suspension or mycelial plugs of F. fujikuroi. Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Extract the mycelial biomass separately after homogenization, also with ethyl acetate or a mixture of methanol and dichloromethane.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

References

- 1. This compound | CAS:30828-09-2 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C12H20O5 | CID 13213508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fusaric acid contributes to virulence of Fusarium oxysporum on plant and mammalian hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cotton.org [cotton.org]

- 5. Production of fusaric acid by Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 4-Oxododecanedioic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxododecanedioic acid, a C12 keto-dicarboxylic acid, occupies a unique position at the intersection of fatty acid ω-oxidation and β-oxidation. While its structural analog, dodecanedioic acid, is a known substrate for peroxisomal and mitochondrial fatty acid oxidation, the presence of a ketone group at the C-4 position introduces a metabolic complexity that suggests a distinct and potentially regulated role in cellular lipid homeostasis. This technical guide synthesizes the current understanding of this compound's involvement in fatty acid metabolism, drawing parallels with related dicarboxylic acids and exploring the enzymatic machinery likely responsible for its synthesis and degradation. This document provides a comprehensive overview of its biochemical context, analytical methodologies for its quantification, and potential implications for metabolic disorders, aiming to equip researchers and drug development professionals with the foundational knowledge to investigate this intriguing molecule further.

Introduction to this compound

This compound is a dicarboxylic acid with a twelve-carbon backbone, characterized by the presence of a ketone group at the fourth carbon. Its structure suggests it is an intermediate or byproduct of fatty acid metabolism. Dicarboxylic acids, in general, are formed through the ω-oxidation pathway of fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded.[1] These dicarboxylic acids are typically further metabolized via peroxisomal β-oxidation.[2][3]

The key distinguishing feature of this compound is its 4-oxo group. This structural element implies that its metabolic processing may differ from that of simple saturated dicarboxylic acids, potentially requiring specific enzymes for its reduction or removal before or during β-oxidation. The metabolism of other 4-substituted fatty acids suggests that the 4-oxo group could present a metabolic hurdle, possibly slowing its entry into or progression through the β-oxidation pathway.

Biosynthesis and Biodegradation Pathways

The precise metabolic pathways for the synthesis and degradation of this compound in mammals are not yet fully elucidated. However, based on the metabolism of related compounds, a putative pathway can be proposed.

Biosynthesis

It is hypothesized that this compound is formed from the ω-oxidation of 4-hydroxydodecanoic acid or the further oxidation of dodecanedioic acid. The initial ω-oxidation of fatty acids is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[2]

Caption: Putative biosynthesis pathway of this compound.

Biodegradation

The degradation of this compound is likely to proceed via peroxisomal β-oxidation. The presence of the 4-oxo group may necessitate an initial reduction to a hydroxyl group by a reductase enzyme before the standard β-oxidation spiral can commence.

Caption: Putative degradation pathway of this compound.

Quantitative Data

Currently, there is a scarcity of published quantitative data on the physiological or pathological concentrations of this compound in biological matrices such as plasma or urine. Further research employing targeted metabolomics is required to establish reference ranges and to investigate its potential as a biomarker.

Table 1: Summary of Expected Quantitative Data (Hypothetical)

| Parameter | Biological Matrix | Expected Condition of Elevation | Analytical Method | Reference |

| Concentration | Urine, Plasma | Fatty Acid Oxidation Disorders, Dicarboxylic Aciduria | LC-MS/MS, GC-MS | To be determined |

| Enzyme Kinetics (Km, Vmax) | Liver homogenates, Purified enzymes | - | Spectrophotometric assays, HPLC-based assays | To be determined |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.

4.1.1. Sample Preparation (Protein Precipitation & Extraction)

-

To 200 µL of plasma or urine, add 50 µL of an internal standard working solution (e.g., deuterated this compound).

-

Add 600 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.1.2. UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of dicarboxylic acids.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

-

MRM Transitions: Specific precursor and product ions for this compound and its deuterated internal standard need to be determined through infusion experiments.

Caption: Workflow for LC-MS/MS quantification of this compound.

In Vitro Metabolism Studies

Investigating the metabolism of this compound can be performed using liver homogenates or isolated peroxisomes.

4.2.1. Liver Homogenate Assay

-

Prepare S9 fractions from liver tissue.

-

Incubate this compound with the S9 fraction in the presence of necessary cofactors (e.g., NADPH, NAD+).

-

Reactions are terminated at various time points by the addition of a quenching solvent (e.g., cold acetonitrile).

-

Analyze the reaction mixture by LC-MS/MS to identify and quantify metabolites.

Role in Metabolic Disorders

Elevated levels of dicarboxylic acids in urine (dicarboxylic aciduria) are a hallmark of several inherited metabolic disorders, particularly those affecting mitochondrial fatty acid β-oxidation.[4] In these conditions, the overload of fatty acids is shunted to the ω-oxidation pathway, leading to an accumulation of dicarboxylic acids. While the specific diagnostic utility of this compound is not yet established, its presence and concentration could potentially serve as a biomarker to differentiate between various fatty acid oxidation defects or to monitor disease progression and therapeutic response.

Caption: Logical relationship in fatty acid oxidation disorders.

Conclusion and Future Directions

This compound remains a relatively understudied metabolite in the complex landscape of fatty acid metabolism. Its unique keto-dicarboxylic acid structure suggests a specialized role and metabolic fate that warrants further investigation. Future research should focus on:

-

Quantitative Profiling: Establishing sensitive and robust analytical methods to quantify this compound in various biological fluids and tissues in both healthy and diseased states.

-

Enzyme Identification: Identifying and characterizing the specific enzymes responsible for the synthesis, reduction, and degradation of this compound.

-

Functional Studies: Elucidating the direct effects of this compound on the key enzymes and pathways of fatty acid metabolism, including both mitochondrial and peroxisomal β-oxidation.

-

Clinical Relevance: Investigating the potential of this compound as a biomarker for fatty acid oxidation disorders and other metabolic diseases.

A deeper understanding of the role of this compound will not only enhance our knowledge of fatty acid metabolism but may also open new avenues for the diagnosis and therapeutic intervention in a range of metabolic disorders.

References

physical and chemical properties of 4-Oxododecanedioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group, a structure that imparts unique chemical reactivity and potential for diverse applications in research and development.[1] As a derivative of long-chain dicarboxylic acids, it holds relevance in the study of fatty acid metabolism and as a building block for novel polymers. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside proposed experimental protocols for its synthesis, purification, and analysis.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is also known by synonyms such as Dodecanedioic acid, 4-oxo- and 4-Oxodo-decanedioic acid.[2] It is classified as an oxo carboxylic acid.[2] The molecule consists of a twelve-carbon backbone with carboxylic acid groups at both ends (C1 and C12) and a ketone group at the fourth carbon position.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Dodecanedioic acid, 4-oxo-; 4-Oxodo-decanedioic acid | |

| CAS Number | 30828-09-2 | |

| Molecular Formula | C₁₂H₂₀O₅ | |

| Molecular Weight | 244.28 g/mol | |

| Appearance | Colorless crystal or white powder | |

| Melting Point | 106-109 °C | |

| Boiling Point (Predicted) | 472.4 ± 25.0 °C | |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.77 ± 0.17 | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. Therefore, the following sections provide proposed methodologies based on established chemical principles for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound is the oxidation of 12-hydroxydodecanoic acid or 1,12-dihydroxydodecanoic acid. The following is a generalized protocol for the oxidation of a long-chain hydroxy acid to a keto-dicarboxylic acid.

Materials:

-

12-hydroxydodecanoic acid

-

Jones reagent (chromium trioxide in sulfuric acid and water)

-

Acetone

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distilled water

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve 12-hydroxydodecanoic acid in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding isopropanol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the aqueous layer and extract it three times with diethyl ether.

-

Combine the organic layers and wash them with a saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate solution to pH 2 with 1 M hydrochloric acid, which will precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield this compound.

Caption: Proposed synthesis workflow for this compound.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard technique. The choice of solvent is critical and should be determined empirically, though a mixture of ethyl acetate and hexane is a common choice for dicarboxylic acids.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

-

Hot plate

-

Erlenmeyer flask

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Once crystal formation begins, cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven.

Caption: General workflow for the purification of dicarboxylic acids.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the carbons alpha to the carboxylic acid groups would appear downfield (around 2.2-2.5 ppm). The protons alpha to the ketone group would also be shifted downfield (around 2.7 ppm). The remaining methylene protons would appear as a complex multiplet in the range of 1.2-1.8 ppm. The acidic protons of the carboxylic acids would appear as a broad singlet far downfield (typically >10 ppm).

-

¹³C NMR: The carbonyl carbons of the carboxylic acids would resonate around 175-185 ppm. The ketone carbonyl carbon would appear further downfield, typically around 200-210 ppm. The carbons alpha to the carbonyl groups would be in the 30-40 ppm range, while the other methylene carbons would be found between 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and ketone functional groups.

-

Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching band around 1700-1725 cm⁻¹.

-

Ketone: A sharp, strong C=O stretching band around 1715 cm⁻¹. The presence of two carbonyl groups will likely result in a broad and intense absorption in the 1700-1725 cm⁻¹ region.

Mass Spectrometry

Experimental LC-MS/MS data is available for this compound.

Table 2: Experimental LC-MS/MS Data for this compound

| Precursor Type | Precursor m/z | MS2 Fragments (m/z) |

| [M+H]⁺ | 245.138 | 111.043198, 181.120422, 191.108871, 83.048210, 91.053406 |

| [M+NH₄]⁺ | 262.165 | 181.122360, 191.106110, 209.115158, 227.127518, 111.043144 |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its two functional groups: the carboxylic acids and the ketone.

-

Carboxylic Acid Groups: These can undergo typical reactions such as esterification, amide formation, and reduction to alcohols.

-

Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack, allowing for reactions like the formation of ketals, cyanohydrins, and imines. It can also be reduced to a secondary alcohol or undergo oxidation under harsh conditions.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Biological and Metabolic Context

While specific signaling pathways involving this compound are not well-documented, its structural analog, dodecanedioic acid, is known to be involved in fatty acid metabolism. Dicarboxylic acids can be metabolized via β-oxidation, providing an alternative energy source. The presence of the ketone group in this compound suggests it may intersect with metabolic pathways involving both fatty acids and ketone bodies.

In the context of plant biology, there is evidence suggesting a role for this compound in plant defense mechanisms. Specifically, it has been implicated in the response to herbivory, where its accumulation is primed by mycorrhizal symbiosis, leading to enhanced herbivore mortality in tomato plants. This suggests a potential role in signaling pathways related to plant immunity.

Caption: Potential metabolic context of this compound.

Conclusion

This compound is a molecule with interesting chemical features that warrant further investigation. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation of its known properties and plausible experimental approaches. For researchers in drug development and material science, the bifunctional nature of this compound offers a versatile scaffold for the synthesis of novel molecules and polymers. Further studies are needed to fully elucidate its biological roles and potential therapeutic applications.

References

The Elusive Discovery of 4-Oxododecanedioic Acid in Coniogramme japonica: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxododecanedioic acid, a dicarboxylic acid with potential pharmacological relevance, has been identified as a natural product isolated from the fern Coniogramme japonica.[1][][3] This technical guide aims to consolidate the available information regarding this discovery, acknowledging the current limitations in accessing the primary research literature. While commercial suppliers and chemical databases consistently list Coniogramme japonica as the botanical source of this compound, the foundational scientific publication detailing its initial isolation, characterization, and any associated bioactivity remains elusive in broad searches of scholarly databases.

This document will, therefore, provide a comprehensive overview based on established principles of phytochemistry and natural product research, offering a framework for the methodologies likely employed in its discovery and suggesting potential avenues for future investigation.

Chemical Profile of this compound

This compound (CAS 30828-09-2) is a 12-carbon dicarboxylic acid containing a ketone functional group at the C-4 position. Its structure presents opportunities for diverse chemical interactions and potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₅ |

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | This compound |

| Appearance | White solid/powder |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |

Postulated Experimental Protocols for Discovery and Isolation

In the absence of the primary discovery paper, this section outlines the probable experimental workflow for the isolation and identification of this compound from Coniogramme japonica, based on standard practices in phytochemistry.

Collection and Preparation of Plant Material

Fresh, healthy specimens of Coniogramme japonica would be collected, with the specific plant part (e.g., fronds, rhizomes) noted. The material would then be air-dried or freeze-dried to remove moisture and ground into a fine powder to increase the surface area for extraction.

Extraction

A suitable solvent would be chosen to extract the desired compound. Given the polarity of this compound, a multi-step extraction process may have been employed, starting with a non-polar solvent to remove lipids and pigments, followed by extraction with a more polar solvent like ethanol or a mixture of chloroform and methanol.

Fractionation and Isolation

The crude extract would undergo fractionation to separate compounds based on their physicochemical properties. A typical workflow is illustrated below.

Caption: A generalized workflow for the isolation of a natural product from a plant source.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid and ketone moieties.

Potential Biological Significance and Future Directions

While no specific signaling pathways involving this compound from Coniogramme japonica have been documented in the available literature, dicarboxylic acids are known to play roles in plant physiology and can exhibit various pharmacological activities. Research into the biological effects of this compound could be a fruitful area of investigation.

A logical next step would be to screen this compound for various biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. The diagram below illustrates a potential screening cascade.

References

4-Oxododecanedioic Acid: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-oxododecanedioic acid, a dicarboxylic acid containing a ketone functional group. This guide details its chemical properties, potential biological significance, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is an organic compound with the chemical formula C12H20O5.[1][2] It is classified as an oxo carboxylic acid, specifically a keto-dicarboxylic acid.[3] Its structure consists of a twelve-carbon backbone with carboxylic acid groups at positions 1 and 12, and a ketone group at the 4th carbon position.[3] This combination of functional groups confers unique reactivity to the molecule.[3]

| Property | Value | Source |

| Molecular Formula | C12H20O5 | |

| Molecular Weight | 244.28 g/mol | |

| CAS Number | 30828-09-2 | |

| Appearance | Colorless crystal or white powder | |

| Melting Point | 106-109 °C | |

| Boiling Point (Predicted) | 472.4±25.0 °C | |

| Density (Predicted) | 1.146±0.06 g/cm3 | |

| pKa (Predicted) | 4.77±0.17 |

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various established organic chemistry pathways. One common method involves the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid using a sodium hydroxide solution. Another potential route starts from methyl 9-oxodecanoic acid, likely involving chain extension and subsequent hydrolysis.

Due to its bifunctional nature, this compound serves as a versatile building block in organic synthesis. It has applications in the production of polymers such as polyesters and polyamides, and as a precursor for pharmaceuticals and food additives. Its unique structure can impart specific physical properties like rigidity or flexibility to specialty polymers. It is also used in the synthesis of dyes, pigments, lubricants, preservatives, and plastic additives.

Biological Significance and Potential Therapeutic Relevance

While research specifically on this compound is limited, the broader class of dicarboxylic acids is known to be involved in various metabolic pathways. Studies on its structural analog, dodecanedioic acid, have shown that long-chain dicarboxylic acids can influence fatty acid metabolism by increasing beta-oxidation, which may lead to reduced body fat and improved glucose tolerance. The presence of a ketone group in this compound suggests a potential role in modulating fatty acid and ketone body metabolism.

Interestingly, this compound has been identified as a key metabolite in plant defense mechanisms against herbivorous insects and in mediating the beneficial effects of symbiotic fungi. In the context of cellular signaling, while a direct role has not been established, other oxo carboxylic acids are known to be involved in redox-driven signaling. For instance, perturbations in the cellular concentrations of carboxylic acids like citrate can significantly impact gene expression related to photosynthesis, stress responses, and metabolism.

Experimental Protocols

Due to the limited specific literature on this compound, the following experimental protocols are based on established methods for the analysis of dicarboxylic and oxo carboxylic acids.

Quantification by High-Performance Liquid Chromatography (HPLC)

A sensitive and selective HPLC method can be employed to quantify organic dicarboxylic acids.

-

Column: Reverse-phase Newcrom BH column (4.6 x 150 mm, 3 µm, 100 Å).

-

Mobile Phase: Water and perchloric acid as a buffer modifier.

-

Detection: UV detection at 200 nm.

-

Sample Preparation: Solid-phase extraction using anion-exchange cartridges can be used to isolate the organic acids from complex matrices.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of dicarboxylic acids in biological samples.

-

Derivatization: Esterification of the carboxylic acid groups is necessary to increase volatility. This can be achieved by heating with butanol and a strong acid catalyst like sulfuric acid.

-

GC Column: A suitable capillary column for separating fatty acid methyl esters.

-

Mass Spectrometry: Electron ionization (EI) can be used for fragmentation and identification. Selected ion monitoring (SIM) can be employed for accurate quantification.

Analysis by Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of dicarboxylic acids, allowing for differentiation between isomers.

-

Sample Preparation: Extraction with an organic solvent like methyl-tert-butyl ether, followed by derivatization to form butyl esters.

-

Liquid Chromatography: Minimal chromatographic separation may be required, allowing for rapid analysis.

-

Tandem Mass Spectrometry: Multiple reaction monitoring (MRM) can be used for highly specific and sensitive quantification.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate conceptual signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Conceptual signaling pathway for dicarboxylic acids.

Caption: General experimental workflow for dicarboxylic acid analysis.

References

The Pivotal Role of Keto-Dicarboxylic Acids in Cellular Metabolism, Signaling, and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-dicarboxylic acids are a class of organic molecules characterized by the presence of both a ketone and two carboxylic acid functional groups. These molecules are central intermediates in a multitude of metabolic pathways, playing critical roles in energy production, amino acid metabolism, and cellular signaling. Their significance extends beyond basal metabolism, as dysregulation of their concentrations is implicated in a variety of pathological conditions, making them promising targets for drug development and diagnostics. This technical guide provides an in-depth exploration of the biological significance of key keto-dicarboxylic acids, including alpha-ketoglutarate, oxaloacetate, and alpha-ketoadipic acid, with a focus on their quantitative data, experimental analysis, and involvement in signaling pathways.

Core Biological Functions and Metabolic Significance

Keto-dicarboxylic acids are integral players in the central carbon metabolism of virtually all aerobic organisms. Their primary roles are centered within the mitochondria, but they also participate in crucial cytosolic processes.

Alpha-Ketoglutarate (α-KG)

Alpha-ketoglutarate is a key intermediate in the Krebs cycle, formed from the oxidative decarboxylation of isocitrate. Beyond its role in ATP production, α-KG is a critical link between carbon and nitrogen metabolism.[1] It can be reductively carboxylated to produce citrate, a precursor for fatty acid and cholesterol synthesis. Furthermore, α-KG serves as a primary nitrogen acceptor through transamination reactions, forming glutamate, and is thus essential for the synthesis of several amino acids.[2]

Oxaloacetate (OAA)

Oxaloacetate is another vital intermediate of the Krebs cycle, where it combines with acetyl-CoA to form citrate in the first step of the cycle.[3] It is also a key substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate carbon substrates.[3] OAA can be transported between the mitochondria and cytosol via the malate-aspartate shuttle, which is crucial for maintaining redox balance and for gluconeogenesis.

Alpha-Ketoadipic Acid (α-KA)

Alpha-ketoadipic acid is an intermediate in the catabolism of the essential amino acids lysine and tryptophan.[4] It is formed from α-aminoadipic acid and is subsequently converted to glutaryl-CoA by the enzyme α-ketoadipate dehydrogenase. This pathway is essential for the complete breakdown of these amino acids for energy production.

Quantitative Data on Keto-Dicarboxylic Acids

The concentrations of keto-dicarboxylic acids are tightly regulated and can vary significantly between different tissues and under various physiological and pathological conditions.

| Metabolite | Matrix | Normal Concentration | Pathological Concentration | Associated Condition(s) |

| Alpha-Ketoglutarate | Human Plasma | 10 - 50 µM | Decreased levels observed | Coronary heart disease |

| Human Urine | 0 - 18.94 µg/mg creatinine | Elevated levels | Hyperinsulinism-hyperammonemia syndrome, liver problems | |

| Oxaloacetate | Rat Liver Mitochondria (free) | 2 - 5 µM | - | - |

| Rat Liver Cytosol | ~90% of total cellular oxaloacetate | - | - | |

| Alpha-Ketoadipic Acid | Human Urine | Not typically detected | 214 - 320 mg/L | Alpha-ketoadipic aciduria |

| Human Urine | 0 - 1.7 mmol/mol creatinine (Optimal) | Elevated levels | Alpha-ketoadipic aciduria, cofactor deficiencies, fungal infections |

Note: Concentrations can vary based on analytical methods, and individual patient conditions.

Signaling Roles of Keto-Dicarboxylic Acids

Beyond their metabolic functions, keto-dicarboxylic acids are emerging as important signaling molecules that can influence a wide range of cellular processes, including gene expression, inflammation, and cell survival.

Alpha-Ketoglutarate as a Signaling Molecule

Alpha-ketoglutarate acts as a crucial cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications and hypoxia sensing. For instance, α-KG is required for the function of prolyl hydroxylases (PHDs), which regulate the stability of hypoxia-inducible factor-1 alpha (HIF-1α). Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization and the activation of genes involved in angiogenesis and glycolysis. The availability of α-KG can therefore directly influence the cellular response to changes in oxygen levels.

A notable signaling role for α-KG is its ability to directly activate the NF-κB signaling pathway under conditions of glucose deficiency. Glutamate dehydrogenase 1 (GDH1) produces a local pool of α-KG that binds to and activates IKKβ, a key kinase in the NF-κB pathway. This leads to the upregulation of target genes that promote cell survival.

Oxaloacetate and Mitochondrial Biogenesis

Oxaloacetate has been shown to promote mitochondrial biogenesis, the process of generating new mitochondria. This effect is mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. OAA treatment has been demonstrated to increase the expression of PGC-1α and its downstream targets, such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are key regulators of mitochondrial gene expression and replication. The activation of this pathway leads to an increase in mitochondrial mass and enhanced respiratory capacity.

Alpha-Ketoadipic Acid and Oxidative Stress

Elevated levels of alpha-ketoadipic acid, as seen in the genetic disorder alpha-ketoadipic aciduria, have been linked to the induction of oxidative stress. α-KA can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. The precise molecular mechanisms are still under investigation but may involve the inhibition of key enzymes in the electron transport chain or the direct generation of ROS through its metabolism.

Experimental Protocols

The accurate quantification of keto-dicarboxylic acids in biological samples is crucial for both research and clinical diagnostics. The following sections outline the principles of commonly used analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a robust and widely used technique for the analysis of organic acids in urine.

Principle: This method involves the extraction of organic acids from a urine sample, followed by chemical derivatization to increase their volatility for gas chromatography. The derivatized compounds are then separated based on their boiling points and retention times on a GC column and detected by a mass spectrometer, which provides both qualitative identification and quantitative measurement.

Workflow:

Detailed Methodology (General Steps):

-

Sample Preparation: A specific volume of urine, often normalized to creatinine concentration, is used. An internal standard is added to correct for variations in extraction efficiency and instrument response.

-

Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate) or using a solid-phase extraction (SPE) cartridge.

-

Derivatization: The hydroxyl and carboxyl groups of the organic acids are chemically modified, typically by silylation (e.g., using BSTFA), to make them volatile and thermally stable for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column with a temperature gradient and then ionized and detected by the mass spectrometer.

-

Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify the organic acids by comparing their retention times and mass fragmentation patterns to those of known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Keto-Dicarboxylic Acids

LC-MS/MS offers high sensitivity and specificity for the quantification of keto-dicarboxylic acids in complex biological matrices like plasma.

Principle: This technique separates the analytes using liquid chromatography, followed by detection with a tandem mass spectrometer. The use of two mass analyzers (tandem MS) allows for highly selective detection through specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing interferences from the sample matrix.

Workflow:

Detailed Methodology (General Steps):

-

Sample Preparation: Plasma or serum proteins are precipitated by adding a solvent like acetonitrile. An internal standard (ideally a stable isotope-labeled version of the analyte) is added.

-

Extraction: The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the keto-dicarboxylic acids is collected.

-

LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system. The analytes are separated on a suitable column (e.g., a reversed-phase C18 column) and then ionized (e.g., by electrospray ionization - ESI). The tandem mass spectrometer is operated in MRM mode to specifically detect and quantify the target molecules.

-

Data Analysis: The peak areas of the analytes are compared to those of their corresponding internal standards and a calibration curve to determine their concentrations in the original sample.

Conclusion and Future Directions

Keto-dicarboxylic acids are far more than simple metabolic intermediates; they are key regulatory hubs that integrate cellular metabolism with a diverse array of signaling pathways. Their involvement in fundamental processes such as energy homeostasis, epigenetic regulation, and inflammatory responses underscores their importance in both health and disease. The quantitative analysis of these molecules provides a valuable window into the metabolic state of an organism and holds significant promise for the development of novel diagnostic and therapeutic strategies.

Future research in this field will likely focus on further elucidating the intricate signaling networks regulated by keto-dicarboxylic acids, identifying novel protein targets, and understanding their roles in the context of complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. The development of more sensitive and high-throughput analytical methods will be crucial for advancing our understanding of the dynamic changes in keto-dicarboxylic acid metabolism and for translating this knowledge into clinical applications. For drug development professionals, the enzymes and signaling pathways influenced by these molecules represent a rich source of potential therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxaloacetate enhances neuronal cell bioenergetic fluxes and infrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]

4-Oxododecanedioic Acid: A Key Mediator in Plant Defense Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to fend off attacks from herbivores and pathogens. A pivotal role in these defense responses is played by a class of lipid-derived signaling molecules known as oxylipins. This technical guide focuses on a specific oxylipin, 4-Oxododecanedioic acid, a dicarboxylic acid whose role in plant defense is an emerging area of research. While direct studies on this compound are limited, its structural similarity and likely biosynthetic relationship to well-characterized components of the octadecanoid pathway, such as jasmonic acid (JA) and its precursor 12-oxo-phytodienoic acid (OPDA), position it as a potentially crucial player in the intricate network of plant immunity. This document synthesizes the current understanding of its likely biosynthesis, signaling role, and the methodologies for its study, providing a foundational resource for researchers in plant science and professionals in drug development seeking to harness natural plant defense mechanisms.

Introduction to this compound